molecular formula C13H14N2O2 B1491700 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-07-3

6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491700
CAS No.: 2098035-07-3
M. Wt: 230.26 g/mol
InChI Key: RVZQTMWCMGJDNI-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound of significant interest in scientific research. It belongs to a class of molecules that have been extensively studied for their potential biological activities. Researchers are particularly interested in dihydropyrimidine derivatives due to their wide range of potential applications, which have been reported to include anti-inflammatory, antiviral, and antitumor properties, making them valuable scaffolds in medicinal chemistry . The core structure of this compound is analogous to other protein tyrosine phosphatase (PTP) substrates and inhibitors, suggesting its potential utility in probing cell signaling pathways . PTPs are a large family of enzymes that play a critical role, alongside protein tyrosine kinases, in the reversible phosphorylation of proteins, a fundamental regulatory mechanism in eukaryotic cell physiology . Aberrant expression or function of these enzymes is linked to serious human diseases, including cancer, diabetes, and autoimmune disorders, highlighting the importance of research tools that can modulate their activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to investigate its specific mechanism of action and its potential as a modulator of key biological targets.

Properties

IUPAC Name

6-(4-ethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(16)15(2)13(17)14-11/h4-8H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZQTMWCMGJDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Biginelli Reaction Approach

The traditional synthetic route to tetrahydropyrimidine derivatives like 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is based on the Biginelli reaction, a one-pot acid-catalyzed condensation of three components:

  • An aldehyde (in this case, 4-ethylbenzaldehyde)
  • A β-ketoester or β-diketone (e.g., ethyl acetoacetate)
  • Urea or thiourea

Reaction conditions:

  • Solvent: Ethanol or other polar solvents
  • Catalyst: Typically mineral acids such as hydrochloric acid or Lewis acids
  • Temperature: Reflux (approximately 80–120°C)
  • Time: Several hours (2–6 hours)

This method produces the tetrahydropyrimidine core through a sequence involving the formation of an N-acyliminium ion intermediate, followed by nucleophilic attack and cyclization to the heterocyclic ring.

Yields and variations:

  • Typical yields range from 38% to 62% depending on solvent, catalyst, and temperature.
  • Acid catalysts improve yield and regioselectivity.
  • Base catalysts generally give lower yields.
  • Solvent-free and microwave-assisted methods have been reported to improve yield and reduce reaction time.

Catalyst-Enhanced and Solvent-Less Synthesis

Recent studies have demonstrated that the use of heterogeneous catalysts and solvent-less conditions can significantly improve the efficiency and sustainability of the synthesis.

  • Copper(II) chloride dihydrate (CuCl2·2H2O) as catalyst in solvent-less conditions has been shown to yield rapid and high-yielding synthesis of tetrahydropyrimidine derivatives with halogenated benzyl derivatives.
  • Heterogeneous catalysts , such as 20% PMo7W5/kaolin, have been used to enhance yield (~75%) and reduce reaction time (3 hours) under solvent-free conditions.
  • Microwave irradiation combined with catalysts like potassium tert-butoxide (KOtBu) can reduce reaction time to 10 minutes and increase yields to 85–92%, compared to conventional heating methods that require several hours.

Green Chemistry Approaches

Modern synthesis emphasizes green chemistry principles to reduce environmental impact:

  • Use of microwave-assisted synthesis to accelerate reaction kinetics and minimize side products.
  • Application of mechanochemistry (mortar-pestle grinding) to avoid solvents.
  • Employment of green solvents such as ethanol or solvent-free conditions to enhance sustainability.
  • These methods achieve high yields (80–96%) and simplify product purification.

Alternative Synthetic Strategies

Besides the classical Biginelli reaction, other synthetic routes have been explored:

  • Four-component condensation reactions involving amines, diketene, aromatic aldehydes, and urea/thiourea catalyzed by p-toluenesulfonic acid (p-TsOH) in dichloromethane at ambient temperature, allowing structural diversity.
  • Refluxing mixtures of methyl 3-oxopentanoate, thiourea, and substituted benzaldehydes in ethanol with acid catalysts to form related tetrahydropyrimidine derivatives.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Notes
Classical Biginelli reaction 4-Ethylbenzaldehyde, ethyl acetoacetate, urea Acid catalyst (HCl), ethanol, reflux 2–6 h 38–62 Conventional, moderate yield
Solvent-less CuCl2 catalysis Same as above CuCl2·2H2O, solvent-free, mild heat High (not specified) Rapid, economic, less solvent
Heterogeneous catalyst method Same as above 20% PMo7W5/kaolin, solvent-free, 3 h ~75 Improved yield and eco-friendly
Microwave-assisted synthesis Same as above KOtBu catalyst, ethanol, 300 W, 10 min 85–92 Fast reaction, high yield, less side products
Four-component condensation Amine, diketene, aromatic aldehyde, urea p-TsOH, dichloromethane, room temp Good to excellent Enables structural diversity
Mechanochemical grinding Same as above Mortar-pestle, solvent-free 80–96 Green, solvent-free, simple purification

Mechanistic Insights

The reaction proceeds via:

  • Initial condensation of the aldehyde with urea to form an N-acyliminium ion intermediate.
  • Nucleophilic attack by the β-ketoester.
  • Cyclization to form the tetrahydropyrimidine ring.
  • Catalysts influence the rate and regioselectivity by stabilizing intermediates and activating reactants.

Research Findings and Characterization

  • Products are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.
  • NMR data show characteristic peaks confirming the tetrahydropyrimidine core.
  • Microwave and catalyst-assisted syntheses reduce reaction times and improve purity, simplifying workup procedures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings

  • Structural Flexibility : The tetrahydropyrimidine-dione core allows diverse substitutions, enabling tuning of electronic and steric properties for targeted applications .
  • Gaps in Data : Direct pharmacological studies on the target compound are absent in the evidence, highlighting the need for future assays to evaluate its bioactivity relative to analogs.

Biological Activity

6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12H13N3O2
  • Molar Mass : 231.25 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HCT-15 (colon cancer)
    • NCl H-522 (lung cancer)
    • PA-1 (ovarian cancer)
    • T47D (breast cancer)

In a study analyzing several pyrimidine derivatives, compounds similar to this compound demonstrated moderate to good anticancer activity across these cell lines .

Cell Line Activity Level
HCT-15Moderate
NCl H-522Good
PA-1Moderate
T47DGood

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance inhibitory potency:

  • IC50 Values :
    • Compounds with electron-donating groups showed improved AChE inhibition.
Compound Modification IC50 (µM)
Para-NO20.082
Ortho-NO20.095
Para-Me0.075

Case Studies

  • Study on Anticancer Activity :
    A recent investigation into the cytotoxic effects of various tetrahydropyrimidines showed that compounds with similar structures to this compound were effective against multiple cancer cell lines. The study utilized both in vitro assays and molecular docking to elucidate binding interactions with target enzymes involved in cell proliferation .
  • Enzyme Inhibition Study :
    Another study focused on the inhibition of AChE and BChE by tetrahydropyrimidine derivatives. The findings revealed that specific substitutions on the phenyl ring significantly enhanced the inhibitory activity against these enzymes compared to standard drugs like donepezil .

Q & A

Basic: What are the recommended synthetic routes for 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via modified Biginelli reactions, which involve cyclocondensation of aldehydes, urea/thiourea, and β-keto esters. For example, substituting the aldehyde component with 4-ethylbenzaldehyde and using β-keto esters like ethyl acetoacetate can yield the target scaffold. Optimization includes:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve yields .
  • Solvent-free conditions : Reduce side reactions and enhance green chemistry metrics .
  • Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours, monitored by TLC or HPLC .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 9–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • Antimicrobial assays : Use agar diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .

Advanced: How does structural modification (e.g., substituent variation) impact bioactivity?

Methodological Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the 4-ethylphenyl moiety may enhance enzyme binding affinity .
  • SAR studies : Compare analogs with methyl vs. ethyl groups at position 3 using molecular docking (e.g., AutoDock Vina) to predict target interactions .
  • In vitro validation : Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) and assess changes in IC₅₀ values .

Advanced: What computational methods resolve contradictions in reported activity data?

Methodological Answer:

  • Molecular dynamics simulations : Analyze ligand-protein stability over 100-ns trajectories to explain discrepancies in inhibition constants (e.g., varying binding modes) .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with activity across studies .
  • Crystallography : Compare X-ray structures of polymorphs to identify conformation-dependent activity differences .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

  • Chiral catalysts : Employ (R)-BINOL-phosphoric acids to induce asymmetry during cyclocondensation .
  • Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations via circular dichroism (CD) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the 2,4-dione positions to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models after IV/oral administration .

Advanced: How are reaction mechanisms elucidated for unexpected byproducts?

Methodological Answer:

  • Isolation and characterization : Use column chromatography to isolate byproducts and analyze via 2D NMR (e.g., HSQC, HMBC) .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates (e.g., enamine formation) .
  • DFT calculations : Model transition states to explain regioselectivity or dimerization pathways .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins, identified via LC-MS/MS .
  • Fluorescence polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ATP) in kinase assays .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-knockout cell lines .

Advanced: What are best practices for reconciling conflicting crystallographic data?

Methodological Answer:

  • High-resolution datasets : Collect X-ray data to ≤1.2 Å resolution to reduce model ambiguity .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-stacking) across polymorphs .
  • Synchrotron validation : Re-measure disputed structures using synchrotron radiation for enhanced accuracy .

Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangePurity (HPLC)Reference
CatalystZnCl₂ (10 mol%)65–75%≥98%
SolventEthanol (reflux)60–70%95%
Reaction Time8 hours (80°C)70–80%97%

Table 2: Biological Activity Profile

Assay TypeModel SystemIC₅₀/EC₅₀Reference
AntifungalC. albicans (ATCC 10231)12.5 µg/mL
CytotoxicityMCF-7 breast cancer8.3 µM
Kinase InhibitionEGFR (wild-type)0.45 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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